![molecular formula C8H6BrFN2 B6358266 7-Bromo-6-fluoro-1-methyl-indazole CAS No. 1528865-93-1](/img/structure/B6358266.png)
7-Bromo-6-fluoro-1-methyl-indazole
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Overview
Description
Mechanism of Action
Target of Action
7-Bromo-6-fluoro-1-methyl-indazole, like many indazole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For example, some indazole derivatives have been reported to inhibit the viability of cancer cells .
Biochemical Pathways
Indazole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Some indazole derivatives have been reported to show inhibitory activity on the viability of certain cancer cells . They have also been reported to possess antioxidant activities .
Advantages and Limitations for Lab Experiments
7-Br-6-F-1-Me-Indazole is a versatile compound that has been used in a variety of laboratory experiments. The compound is relatively easy to synthesize and is stable in a variety of conditions. In addition, 7-Br-6-F-1-Me-Indazole is relatively non-toxic and has few side effects. However, the compound is not as widely available as some other compounds and can be expensive to purchase.
Future Directions
7-Br-6-F-1-Me-Indazole has been extensively studied for its applications in organic synthesis and scientific research. However, there are still many areas that need to be further explored. For example, the compound could be explored for its potential applications in drug development, as well as its potential therapeutic effects. In addition, the compound could be further studied for its potential applications in the synthesis of other heterocyclic compounds, as well as its potential applications in other areas of scientific research.
Synthesis Methods
7-Br-6-F-1-Me-Indazole can be synthesized by a variety of methods. One of the most common methods used is the reaction between 4-bromo-3-fluoro-1-methyl-indazole and bromine. This reaction yields 7-Br-6-F-1-Me-Indazole as the major product. Other methods include the reaction between 4-bromo-3-fluoro-1-methyl-indazole and sodium bromide, as well as the reaction between 4-bromo-3-fluoro-1-methyl-indazole and bromine gas.
Scientific Research Applications
7-Br-6-F-1-Me-Indazole has been used in various scientific research applications. The compound has been used in the synthesis of various heterocyclic compounds, such as 1-methyl-7-bromo-6-fluoro-indazole-3-carboxylic acid, which has been used in the synthesis of various drugs. 7-Br-6-F-1-Me-Indazole has also been used in the synthesis of various biologically active compounds, such as 7-bromo-6-fluoro-1-methyl-indazole-3-carboxylic acid, which has been used in the synthesis of various anti-cancer agents. In addition, 7-Br-6-F-1-Me-Indazole has been used in the synthesis of various pharmaceuticals, such as this compound-3-carboxamide, which has been used in the synthesis of various anti-inflammatory drugs.
Biochemical Analysis
Cellular Effects
Some indazole derivatives have been found to have anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities
Molecular Mechanism
Some indazole derivatives have been found to inhibit or activate enzymes, bind to biomolecules, and change gene expression
properties
IUPAC Name |
7-bromo-6-fluoro-1-methylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-8-5(4-11-12)2-3-6(10)7(8)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYMWKGVZGNVER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2Br)F)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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